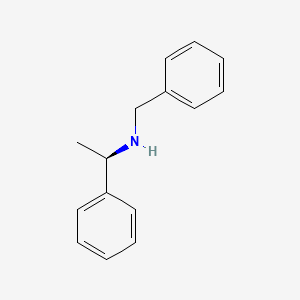

(R)-(+)-N-Benzyl-1-phenylethylamine

Descripción general

Descripción

®-(+)-N-Benzyl-1-phenylethylamine is a chiral amine compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a phenylethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-N-Benzyl-1-phenylethylamine typically involves the reduction of the corresponding imine or the reductive amination of benzylamine with acetophenone. One common method includes the use of a chiral catalyst to ensure the production of the desired enantiomer. The reaction conditions often involve hydrogenation in the presence of a palladium or platinum catalyst under mild temperatures and pressures.

Industrial Production Methods

On an industrial scale, the production of ®-(+)-N-Benzyl-1-phenylethylamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure hydrogenation reactors and advanced chiral catalysts can facilitate large-scale synthesis while maintaining the enantiomeric purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

®-(+)-N-Benzyl-1-phenylethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amines, imines, and nitriles, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

(R)-(+)-N-Benzyl-1-phenylethylamine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is instrumental in the production of Suvorexant, a medication used for treating insomnia. The compound's chiral nature allows for the synthesis of enantiopure drugs, which often exhibit enhanced therapeutic effects and reduced side effects compared to their racemic counterparts .

Case Study: Resolving Agents

In a study published in the Journal of Organic Chemistry, this compound was utilized as a resolving agent for racemic 4-chloromandelic acid. The optimal conditions for resolution were established using absolute ethanol as a solvent, demonstrating the compound's effectiveness in producing enantiopure products through halogen bonding interactions .

Fine Chemicals and Agrochemicals

This compound is also employed in the synthesis of fine chemicals and agrochemicals. Its ability to act as a chiral auxiliary facilitates the production of various compounds with specific stereochemical configurations, which are crucial in agricultural applications for enhancing crop protection and yield.

Synthesis and Resolution Techniques

The compound has been extensively studied for its synthetic applications, particularly in the resolution of racemic mixtures. Recent advancements highlight its use in continuous-flow conditions, which optimize yield and enantiomeric excess during kinetic resolutions. For instance, racemic primary amines undergo effective acylation reactions when catalyzed by immobilized lipase B, leading to high conversions and enantiomeric excesses .

Mecanismo De Acción

The mechanism of action of ®-(+)-N-Benzyl-1-phenylethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparación Con Compuestos Similares

Similar Compounds

(S)-(-)-N-Benzyl-1-phenylethylamine: The enantiomer of ®-(+)-N-Benzyl-1-phenylethylamine, which may exhibit different biological activities and binding affinities.

N-Benzyl-2-phenylethylamine: A structural isomer with a different arrangement of the phenyl and ethyl groups.

N-Benzyl-1-phenylpropylamine: A homologous compound with an additional carbon in the alkyl chain.

Uniqueness

®-(+)-N-Benzyl-1-phenylethylamine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds.

Actividad Biológica

(R)-(+)-N-Benzyl-1-phenylethylamine, commonly referred to as (R)-(+)-BPA, is a chiral amine that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of (R)-(+)-BPA, including its role in drug resolution, potential therapeutic effects, and relevant case studies.

(R)-(+)-BPA is characterized by its chiral center, which contributes to its unique biological properties. It can be synthesized through various methods, including resolution techniques that exploit its chiral nature. The compound has been utilized as a resolving agent in the separation of racemic mixtures, particularly in the resolution of 4-chloromandelic acid, achieving a resolution efficiency of 84.3% under optimized conditions .

Biological Activities

1. Antidepressant and Antiparkinsonian Effects

(R)-(+)-BPA has been reported to exhibit antidepressant and antiparkinsonian effects. These activities are attributed to its ability to influence neurotransmitter systems, particularly dopamine and serotonin pathways. The compound acts as a monoamine reuptake inhibitor, which enhances the availability of these neurotransmitters in the synaptic cleft, thereby improving mood and motor functions .

2. Chiral Discrimination Mechanism

The chiral discrimination mechanism employed by (R)-(+)-BPA has been studied extensively. In a notable case involving the resolution of 2-chloromandelic acid, (R)-(+)-BPA facilitated the formation of diastereomeric salts with different solubilities. This property was leveraged to achieve effective separation and characterization of enantiomers, highlighting the compound's utility in asymmetric synthesis .

Case Study 1: Resolution of 2-Chloromandelic Acid

In a study focusing on the resolution of 2-chloromandelic acid using (R)-(+)-BPA, researchers optimized conditions such as solvent type and temperature to maximize resolution efficiency. The resulting diastereomeric salts demonstrated significant differences in solubility, allowing for effective separation through crystallization techniques .

| Parameter | Optimal Condition |

|---|---|

| Solvent | Absolute Ethanol |

| Molar Ratio | 1:1 (4-ClMA to BPA) |

| Filtration Temperature | 15 °C |

| Resolution Efficiency (E) | 84.3% |

Case Study 2: Neuropharmacological Applications

Research has indicated that (R)-(+)-BPA may play a role in neuropharmacology by modulating dopaminergic activity. In animal models, administration of (R)-(+)-BPA resulted in improved locomotor activity and reduced depressive-like behaviors, suggesting potential applications in treating mood disorders and Parkinson's disease .

Propiedades

IUPAC Name |

(1R)-N-benzyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZHMSJNPCYUTB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361451 | |

| Record name | (R)-(+)-N-Benzyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38235-77-7 | |

| Record name | (+)-Benzylphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38235-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-N-Benzyl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, α-methyl-N-(phenylmethyl)-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of (R)-(+)-N-Benzyl-1-phenylethylamine in chemical synthesis?

A1: this compound is primarily used as a chiral resolving agent for racemic mixtures. It forms diastereomeric salts with chiral acids, which can be separated based on their different solubilities. [, , , , ] This allows for the isolation of individual enantiomers from a racemic mixture.

Q2: Can you explain the mechanism behind the chiral resolution ability of this compound?

A2: The chiral discrimination mechanism of this compound stems from its ability to form distinct intermolecular interactions with different enantiomers. These interactions, including hydrogen bonds, CH/π interactions, and van der Waals forces, lead to the formation of diastereomeric salts with different crystal structures and solubilities. [] For example, in the resolution of 2-chloromandelic acid, a "lock-and-key" supramolecular packing mode was observed in the crystal structure of the less soluble diastereomeric salt. [] This type of packing, driven by the size difference between the resolving agent and the racemate, contributes significantly to chiral discrimination.

Q3: Are there any examples of this compound being incorporated into polymeric materials?

A3: Yes, this compound has been successfully incorporated into cross-linked microspheres composed of optically active helical substituted polyacetylenes. [] These microspheres exhibit chiral recognition properties and were shown to preferentially adsorb (R)-(+)-1-phenylethylamine, this compound, and Boc-D-alanine. [] This demonstrates the potential of incorporating this chiral resolving agent into materials for enantioselective applications.

Q4: Has this compound been used in the synthesis of any natural products?

A4: Absolutely, this compound has proven valuable in the synthesis of several natural products. For instance, it played a key role in the formal synthesis of the amphibian alkaloid (5R,8R,8aS)-(-)-indolizidine 2091. [] Additionally, it was employed in the synthesis of racemic and enantiopure forms of the alkaloid indolizidine 209B. [] These examples highlight its versatility and utility in complex molecule synthesis.

Q5: What is the chemical structure and molecular weight of this compound?

A5: this compound possesses the molecular formula C15H17N and a molecular weight of 211.30 g/mol. Its structure comprises a phenylethyl group connected to a nitrogen atom, which is further linked to a benzyl group.

Q6: Are there any known methods for synthesizing this compound?

A6: Yes, optically pure this compound can be synthesized from optically active α-phenylethylamine and benzaldehyde. [, ] The synthesis involves the formation of an intermediate N-Benzylidene-1-phenylethylamine, followed by reduction using KBH4. Another approach involves condensation of (R)-1-methylbenzylamine with benzaldehyde and subsequent reduction by NaBH4. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.